![molecular formula C20H19NO4 B4237627 N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4237627.png)
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as CDM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves the inhibition of proteasome activity, which leads to the accumulation of misfolded proteins and subsequent induction of apoptosis in cancer cells. In neurodegenerative diseases, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant and detoxification enzymes, resulting in neuroprotection. In inflammation, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth. In neurodegenerative disease research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to improve cognitive function, reduce oxidative stress, and decrease neuroinflammation. In inflammation research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high solubility in organic solvents, ability to cross the blood-brain barrier, and low toxicity in animal models. However, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations, such as its relatively low potency compared to other proteasome inhibitors and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, including the development of more potent analogs, optimization of pharmacokinetic properties, and investigation of its potential applications in other fields of medicine. Additionally, further studies are needed to elucidate the specific molecular targets and signaling pathways involved in the therapeutic effects of N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide.
Scientific Research Applications
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vitro and in vivo. In neurodegenerative disease research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, N-(2,3-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-17-10-6-8-14-11-15(20(23)25-18(14)17)19(22)21-16-9-5-7-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTLHCQGYDMLIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.